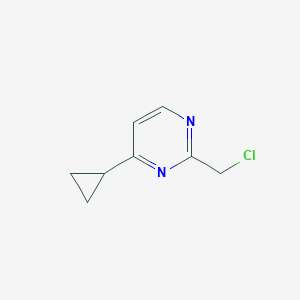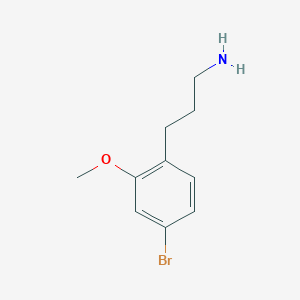
3-(4-溴-2-甲氧基苯基)丙-1-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-2-methoxyphenyl)propan-1-amine is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromo-2-methoxyphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-2-methoxyphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
仿生粘合剂材料
对仿生粘合剂材料的研究,如儿茶酚共轭壳聚糖,展示了开发具有增强粘合性能和生物相容性的新生物材料的潜力。这些材料从天然粘附机制中获得灵感,例如贻贝蛋白中发现的机制,并应用于伤口愈合和组织工程的医疗环境中。壳聚糖-儿茶酚中的胺基有助于其溶解性和粘合强度,展示了胺官能化化合物在生物医学应用中的效用 (Ryu, Hong, & Lee, 2015).
合成有机化学
在合成有机化学中,胺官能团在新型化合物和材料的开发中起着至关重要的作用。例如,芳基亚甲基呋喃酮与各种亲核试剂(包括 C- 和 N- 亲核试剂)发生反应,生成一系列化合物,如酰胺、吡咯酮和苯并呋喃。这些反应是为药物、农用化学品和材料科学应用创造新分子的基础,展示了含胺化合物在合成中的多功能性 (Kamneva, Anis’kova, & Egorova, 2018).
用于环境修复的高级氧化工艺
降解含氮有害化合物(包括胺和染料)在环境修复中至关重要。高级氧化工艺 (AOP) 因其在分解顽固性有机污染物方面的有效性而被广泛研究。这些工艺涉及生成可以氧化污染物的高反应性物质,最终导致它们的矿化。该领域的研究强调了了解胺在氧化环境中的化学行为及其对环境健康潜在影响的重要性 (Bhat & Gogate, 2021).
作用机制
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially participate in carbon–carbon bond-forming reactions .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
生化分析
Biochemical Properties
3-(4-Bromo-2-methoxyphenyl)propan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions suggest that 3-(4-Bromo-2-methoxyphenyl)propan-1-amine can modulate neurotransmitter systems, potentially affecting mood and behavior.
Cellular Effects
The effects of 3-(4-Bromo-2-methoxyphenyl)propan-1-amine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the serotonin 5-HT2A receptor can lead to changes in intracellular signaling cascades, affecting gene transcription and protein synthesis. Additionally, its antagonistic action on the dopamine D2 receptor can modulate dopamine levels, impacting cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 3-(4-Bromo-2-methoxyphenyl)propan-1-amine exerts its effects through specific binding interactions with biomolecules. It binds to the serotonin 5-HT2A receptor, activating it and triggering downstream signaling pathways. Conversely, it inhibits the dopamine D2 receptor, preventing dopamine from exerting its effects. These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromo-2-methoxyphenyl)propan-1-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Bromo-2-methoxyphenyl)propan-1-amine remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of 3-(4-Bromo-2-methoxyphenyl)propan-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as neuroprotection and mood enhancement. At higher doses, it can cause toxic or adverse effects, including disruptions in neurotransmitter systems and cellular metabolism. These threshold effects underscore the need for careful dosage management in experimental settings.
Metabolic Pathways
3-(4-Bromo-2-methoxyphenyl)propan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, 3-(4-Bromo-2-methoxyphenyl)propan-1-amine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation, influencing its activity and function.
Subcellular Localization
The subcellular localization of 3-(4-Bromo-2-methoxyphenyl)propan-1-amine is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall function within the cell.
属性
IUPAC Name |
3-(4-bromo-2-methoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXURAAPXMZEYQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
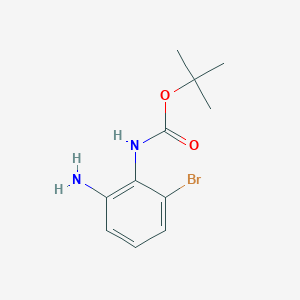
![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)
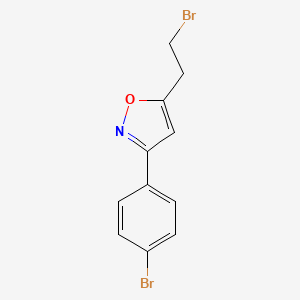
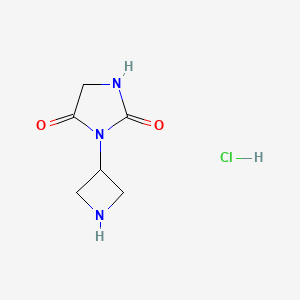
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)
![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)





